molecular formula C13H10F3NO2S B12992593 Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12992593
M. Wt: 301.29 g/mol
InChI Key: JLHBYJKVSLXGMG-UHFFFAOYSA-N
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Description

Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a trifluoromethyl group and a thioxo group adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline ring or the thioxo group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thioxo group can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Ethyl 4-thioxo-6-methyl-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is unique due to the combination of the trifluoromethyl and thioxo groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioxo group provides redox activity, making this compound a versatile tool in various research applications.

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 4-sulfanylidene-6-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)20/h3-6H,2H2,1H3,(H,17,20)

InChI Key

JLHBYJKVSLXGMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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